1-(3,5-Difluorophenyl)cyclobutanamine 1-(3,5-Difluorophenyl)cyclobutanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761325
InChI: InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10/h4-6H,1-3,13H2
SMILES:
Molecular Formula: C10H11F2N
Molecular Weight: 183.20 g/mol

1-(3,5-Difluorophenyl)cyclobutanamine

CAS No.:

Cat. No.: VC15761325

Molecular Formula: C10H11F2N

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Difluorophenyl)cyclobutanamine -

Specification

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
IUPAC Name 1-(3,5-difluorophenyl)cyclobutan-1-amine
Standard InChI InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10/h4-6H,1-3,13H2
Standard InChI Key XNWWYYGSEBGGLW-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C2=CC(=CC(=C2)F)F)N

Introduction

1-(3,5-Difluorophenyl)cyclobutanamine is a chemical compound characterized by its cyclobutane structure and a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. The presence of fluorine atoms often enhances the pharmacological properties of organic molecules, making them more effective in biological systems.

Synthesis Methods

The synthesis of 1-(3,5-Difluorophenyl)cyclobutanamine can be achieved through various methods, although specific details are not widely available in the literature. Generally, such compounds are synthesized in laboratory settings using specialized chemical reactions.

Potential Applications

1-(3,5-Difluorophenyl)cyclobutanamine has potential applications in various fields, particularly in drug development. Its structural features, including the difluorophenyl group, may enhance its interaction with biological targets, making it a candidate for therapeutic interventions.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-(2-Fluorophenyl)cyclobutanamineSingle fluorine atom on phenyl ringFewer fluorine substitutions may alter reactivity
1-(4-Fluorophenyl)cyclobutanamineSubstituted at para positionDifferent spatial orientation affects binding
1-(3-Chlorophenyl)cyclobutanamineContains chlorine instead of fluorineChlorine's larger size may influence lipophilicity
1-(Phenyl)cyclobutanamineNo fluorinationLacks halogen substitution affecting properties
1-(3,5-Difluorophenyl)cyclobutanamineTwo fluorine atoms on phenyl ringEnhances lipophilicity and biological activity

Biological Activity and Mechanism

While specific biological activity data for 1-(3,5-Difluorophenyl)cyclobutanamine is limited, compounds with similar structures often exhibit activity by interacting with enzymes or receptors involved in various biochemical pathways. Experimental data from biological assays would provide insights into specific interactions and efficacy.

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